2-Phenylaziridine
Description
Significance of Aziridine (B145994) Ring Systems in Organic Synthesis
Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable intermediates in organic synthesis. bas.bgillinois.edu The significant ring strain inherent in the three-membered ring provides a potent thermodynamic driving force for ring-opening reactions, making them susceptible to attack by a wide range of nucleophiles. illinois.edursc.org This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities, a crucial step in the synthesis of numerous biologically active compounds, including pharmaceuticals and natural products. bas.bgresearchgate.net The presence of the aziridine moiety is essential for the pharmacological activity of many compounds, which exhibit anticancer, antibacterial, and antimicrobial properties. bas.bg
The versatility of aziridines is further enhanced by the nature of the substituents on both the nitrogen and carbon atoms of the ring. These substituents can influence the regioselectivity and stereoselectivity of ring-opening reactions, providing chemists with a powerful tool for controlling molecular architecture. illinois.edu Moreover, aziridines can participate in various other transformations, such as cycloadditions and ring-expansion reactions, further broadening their synthetic utility. illinois.edusioc-journal.cn
Historical Context of 2-Phenylaziridine Research and Development
The study of aziridines dates back to the late 19th century, with Gabriel's discovery of this class of heterocycles in 1888. illinois.edu Early research focused on understanding the fundamental reactivity of the strained ring system. The development of synthetic methods for aziridines, often mirroring those for epoxides and cyclopropanes, has been a continuous area of investigation. illinois.edu
The synthesis of this compound and its derivatives has been achieved through various routes. One common method involves the reduction of ketoximes with an aromatic ring attached to the carbon alpha or beta to the oximino function. orgsyn.org For instance, cis-2-benzyl-3-phenylaziridine can be prepared by the reduction of dibenzyl ketoxime. orgsyn.org Another approach is the stereoselective addition of nitrenes, such as carbethoxynitrene, to styrenes. kashanu.ac.ir The absolute configuration of this compound has been determined, with the (R)-(-) and (S)-(+) enantiomers being established. kashanu.ac.ir
Historically, the study of impurities in clandestinely synthesized amphetamines also shed light on aziridine chemistry, with cis- and trans-1,2-dimethyl-3-phenylaziridine being identified as byproducts in certain synthetic routes. wikipedia.org
Current Research Landscape and Emerging Trends for this compound
Current research on this compound is vibrant and multifaceted, exploring new synthetic methodologies, catalytic systems, and applications. A significant focus lies on the development of enantioselective synthetic methods to produce chiral 2-phenylaziridines and their derivatives, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. researchgate.netclockss.org
Catalytic Asymmetric Synthesis: The use of chiral catalysts, including those based on rhodium and copper, for the asymmetric aziridination of olefins continues to be an active area of research. illinois.educlockss.org Recent advancements have also seen the emergence of chiral aziridine-functionalized organophosphorus compounds as efficient catalysts for asymmetric [3+2]-cycloaddition reactions. preprints.orgnih.gov
Ring-Opening Reactions: The regioselective and stereoselective ring-opening of this compound remains a central theme. thieme-connect.comrsc.org Researchers are exploring new reagents and catalytic systems to control the outcome of these reactions, allowing for the synthesis of a diverse range of β-amino acids, β-amino alcohols, and other valuable building blocks. rsc.orgresearchgate.netacs.org For example, palladium-catalyzed borylative ring-opening has been developed to produce β-amino-β-arylethylboronates. rsc.org
Applications in Heterocyclic Synthesis: this compound serves as a versatile precursor for the synthesis of various other heterocyclic systems. It can act as a masked 1,3-dipole in cycloaddition reactions to form pyrrolidines and other N-heterocycles. researchgate.net Ring-expansion reactions of aziridines with unsaturated compounds are also being explored to synthesize larger heterocyclic scaffolds. sioc-journal.cn
Medicinal and Materials Chemistry: The unique properties of the this compound scaffold continue to be exploited in medicinal chemistry for the development of new therapeutic agents. bas.bgontosight.ai Furthermore, its derivatives are being investigated for their potential in polymer chemistry. The reaction of this compound with carbon dioxide to form oxazolidinones is an area of interest for CO2 valorization, although challenges with self-oligomerization exist. whiterose.ac.uk
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1499-00-9 | chemicalbook.com |
| Molecular Formula | C8H9N | cymitquimica.com |
| Molecular Weight | 119.16 g/mol | cymitquimica.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKLFWSUVVUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298431, DTXSID60902879 | |
| Record name | 2-Phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3454 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-00-9 | |
| Record name | 2-Phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylaziridine and Its Derivatives
Direct Aziridination Reactions
Direct aziridination involves the addition of a nitrogen atom to a carbon-carbon double bond, typically from a nitrene source, to form the three-membered aziridine (B145994) ring. This approach is often favored for its atom economy and the potential for stereocontrol.
Stereoselective Aziridination of Styrene (B11656) Derivatives
The stereoselective aziridination of styrene and its derivatives is a key method for producing enantiomerically enriched 2-phenylaziridines. conicet.gov.arnih.gov This control over stereochemistry is crucial for the synthesis of chiral molecules with specific biological activities.
Copper complexes are widely used as catalysts for the aziridination of olefins. conicet.gov.arrsc.orgresearchgate.net These reactions typically involve a nitrene transfer from a suitable nitrogen source, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), to the alkene. researchgate.net The choice of chiral ligands in conjunction with the copper catalyst can induce high levels of enantioselectivity. conicet.gov.arrsc.org For instance, the use of chiral bis(oxazoline) ligands with copper(II) triflate has been shown to catalyze the aziridination of styrene, yielding predominantly the R-enantiomer of the corresponding N-sulfonylated 2-phenylaziridine. rsc.orgrsc.org However, the enantioselectivity can be influenced by the reaction conditions and the specific styrene derivative used. researchgate.net It has been noted that in some cases, previous reports of high enantioselectivity in copper-catalyzed aziridinations may require re-evaluation due to the phase behavior of the resulting enantiomeric mixtures. rsc.orgrsc.org
| Catalyst/Ligand | Nitrogen Source | Substrate | Product Configuration | Reference |
| Copper(II) triflate / S,S-2,2′-isopropylidene-bis(4-phenyl-2-oxazoline) | PhINNs | Styrene | Predominantly R | rsc.orgrsc.org |
| CuHY / S,S-2,2′-isopropylidene-bis(4-phenyl-2-oxazoline) | PhINNs | Styrene | Predominantly R | rsc.orgrsc.org |
| [Cu(acac)2] | PhI=NTs | Styrene | Not specified | researchgate.net |
Manganese complexes have also emerged as effective catalysts for the aziridination of styrene. researchgate.netacs.orgmdpi.com These catalysts can mediate nitrene transfer from sources like PhI=NTs to olefins. mdpi.comacs.org The reactivity of these systems can be tuned by modifying the ligand environment around the manganese center. For example, a manganese(II) complex with a bulky chelating bis(alkoxide) ligand has been shown to catalyze the aziridination of styrene, producing this compound in good yields. mdpi.com Mechanistic studies suggest that these reactions can proceed through a stepwise pathway involving a metal-nitrene intermediate. acs.org The efficiency of manganese-catalyzed aziridination can be influenced by the solvent and the ratio of reactants. mdpi.comacs.orgnih.gov
| Catalyst | Nitrogen Source | Solvent | Yield | Reference |
| Mn[O-terphenyl-O]Ph(THF)2 | PhINTs | C6D6 | up to 79% | mdpi.com |
| (tpfc)Mn | ArINTs | Benzene | Not specified | acs.orgnih.gov |
| Manganese-porphyrin complex | Chloramine-T | Aqueous media | up to 93% | researchgate.net |
Aziridination of Imines with Diazomethane (B1218177) Derivatives
Another approach to synthesizing this compound derivatives involves the reaction of imines with diazomethane derivatives. acs.orgnih.gov This method allows for the construction of the aziridine ring through the formation of a new carbon-carbon bond and a carbon-nitrogen bond. For example, the treatment of N-sulfonyl imines derived from aromatic aldehydes with trimethylsilyldiazomethane (B103560) can produce C-silylaziridines with high diastereoselectivity, favoring the cis product. acs.orgnih.gov These silylated aziridines can then be further functionalized. In contrast, the reaction with an α-imino ester can lead to the preferential formation of the trans-aziridine. acs.orgnih.gov
Biocatalytic Approaches to Aziridination
In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. Engineered enzymes, particularly cytochrome P450s, have been developed to catalyze the intermolecular aziridination of styrenes with high enantioselectivity. acs.orgcaltech.edu By evolving the active site of a bacterial cytochrome P450, researchers have created enzymes that can achieve up to 99% enantiomeric excess (ee) for the aziridination of substituted styrenes using tosyl azide (B81097) as the nitrogen source. acs.orgcaltech.edu These biocatalytic systems can function in whole cells, offering a green and efficient route to enantiopure this compound derivatives. The productivity of these enzymatic reactions can be influenced by the substituents on the styrene ring. acs.orgcaltech.edu
Ring-Closure Reactions for this compound Synthesis
Ring-closure reactions provide a classical and versatile strategy for the synthesis of aziridines, including this compound. conicet.gov.arnih.govmdpi.com These methods typically involve the intramolecular cyclization of a precursor molecule containing an amino group and a leaving group on adjacent carbons.
A common approach is the cyclization of 2-amino alcohols. organic-chemistry.org This can be achieved through the Wenker synthesis, where the amino alcohol is converted to a sulfate (B86663) ester, followed by base-induced elimination. wikipedia.org Modifications of this method, such as using chlorosulfonic acid followed by cyclization with a base like sodium hydroxide (B78521), have been developed to improve the synthesis of unstable aziridines. organic-chemistry.org Another strategy involves the reduction of ketoximes with reagents like lithium aluminum hydride. orgsyn.org For instance, the reduction of acetophenone (B1666503) oxime can yield this compound. orgsyn.org Furthermore, the reaction of α-bromo allyllithium with N-diphenylphosphinyl aldimines in the presence of zinc chloride is a method for preparing specific vinyl-substituted 2-phenylaziridines. researchgate.net The choice of the precursor and the reaction conditions are critical for controlling the stereochemistry of the final aziridine product. nih.gov
Intramolecular C-H Oxidative Amination
Intramolecular C-H bond amination represents a direct and atom-economical strategy for the synthesis of N-heterocycles, including aziridines. sioc-journal.cn This approach avoids the need for pre-functionalized starting materials by creating a nitrogen-carbon bond directly from existing C-H bonds.
One notable method involves a copper-promoted intramolecular C-H oxidative amination reaction. organic-chemistry.org This process facilitates the formation of aziridine derivatives by reacting a secondary amine (N-H) with a C(sp³)-H bond located at a benzylic position. organic-chemistry.org A key advantage of this reaction is its use of oxygen as the sole oxidant. organic-chemistry.org
Another approach utilizes iodine as a mediator for the intramolecular sp³ C-H amination of accessible aniline (B41778) precursors to produce phenanthridine (B189435) derivatives, showcasing a transition-metal-free protocol. nih.gov While not directly forming simple aziridines, this method highlights the utility of C-H amination in constructing nitrogen-containing rings. nih.gov The development of catalytic aziridination reactions can also proceed through strained 4-membered palladacycle intermediates via Pd(II)/Pd(IV) and Pd(0)/Pd(II) redox pathways. sioc-journal.cn
Reduction of Ketoximes and Aldoximes
The reduction of certain ketoximes and aldoximes using lithium aluminum hydride (LiAlH₄) is a well-established and convenient method for synthesizing aziridines. orgsyn.orgoup.com This method is particularly effective for oximes that possess an aromatic ring attached to the carbon atom either alpha or beta to the oximino group. orgsyn.org
A classic example is the reduction of dibenzyl ketoxime with LiAlH₄ in tetrahydrofuran (B95107) (THF). orgsyn.orgoup.com This reaction proceeds with an initial rapid evolution of one mole of hydrogen, followed by a slower release of a second mole, ultimately yielding cis-2-benzyl-3-phenylaziridine in high yields (71-78%). orgsyn.orgoup.com The reaction is stereoselective, producing only the cis-aziridine isomer. orgsyn.orgoup.com
The kinetics of this reaction reveal an induction period and a catalytic acceleration effect from a minor byproduct, 2-amino-1,3-diphenylpropane. oup.com The proposed mechanism involves the formation of an aluminum derivative that undergoes slow hydrogen elimination to form an azirine intermediate, which is then reduced to the aziridine. oup.com The yield of this compound from the corresponding oxime can be improved to 80% by adding a secondary amine, such as n-butylmethylamine, to the reaction mixture. oup.com
Table 1: Synthesis of Aziridines by Reduction of Oximes
| Starting Material | Reducing Agent | Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|
| Dibenzyl Ketoxime | Lithium Aluminum Hydride | Tetrahydrofuran | cis-2-Benzyl-3-phenylaziridine | 71-78% | orgsyn.org |
Rearrangement of β-Amino Alcohols
The rearrangement of β-amino alcohols provides a powerful route to substituted aziridines and other amino alcohol isomers. nih.gov A common method, known as the Wenker synthesis, involves the conversion of amino alcohols to their corresponding sulfates, followed by cyclization with a base. organic-chemistry.org An improved, milder variation of this synthesis uses chlorosulfonic acid to form the hydrogen sulfate, which is then cyclized with sodium hydroxide or sodium carbonate. organic-chemistry.org This is particularly useful for amino alcohols that are unstable in hot sulfuric acid. organic-chemistry.org
Another strategy involves treating β-amino alcohols derived from natural amino acids with trifluoroacetic anhydride (B1165640). nih.gov This converts the hydroxyl group into an effective leaving group, prompting a rearrangement to produce new β-amino alcohols with high enantiomeric excesses. nih.gov For example, N,N-dialkyl-β-amino alcohols can be enantiospecifically rearranged using a combination of trifluoroacetic anhydride (TFAA), triethylamine (B128534) (Et₃N), and sodium hydroxide (NaOH) to yield 1,2-amino alcohols. organic-chemistry.org
The synthesis of 2-phenyl-N-alkyl aziridines can be achieved from β-amino alcohol precursors. uea.ac.uk The β-amino alcohols are first synthesized by the reaction of an epoxide with an amine. uea.ac.uk These precursors are then treated with chlorosulfonic acid in an ethyl ether/dichloromethane solvent mixture to induce ring closure, forming the aziridine ring. uea.ac.uk
Advanced Synthetic Strategies
More recent developments in synthetic chemistry have led to advanced strategies for producing this compound and its derivatives, offering improvements in efficiency, selectivity, and reaction conditions.
Synthesis from Vinylarenes with Primary Alkyl Amines
The direct coupling of vinylarenes (such as styrene) with primary amines presents an efficient pathway to N-alkyl-2-arylaziridines. A notable method employs a Yb(OTf)₃-CuI relay catalyst system for the aziridination of electron-deficient vinylarenes using unprotected primary alkyl amines. organic-chemistry.org
An alternative advanced approach is through electrochemistry. chemrxiv.org An electrochemical oxidative coupling between alkenes and primary alkyl amines has been developed, providing a synthetic strategy that avoids pre-functionalized amines. chemrxiv.org The reaction is conducted in an electrochemical flow reactor, which allows for short reaction times (e.g., 5 minutes) and high yields. chemrxiv.org The proposed mechanism suggests that the alkene is first oxidized at the anode before reacting with the amine. chemrxiv.org A valuable byproduct of this process is hydrogen gas generated at the cathode. chemrxiv.org
Synthesis of Optically Active Arylaziridines
The synthesis of enantiomerically pure aziridines is of significant interest. A highly effective method for producing optically active α,α-disubstituted and trisubstituted arylaziridines involves the stereospecific lithiation of a chiral precursor. nih.govbenthamopenarchives.com
The process starts with (R)-N-tert-butylsulfonyl-2-phenylaziridine. nih.gov Selective lithiation at the benzylic position is achieved using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in diethyl ether. nih.gov The resulting organolithium intermediate is configurationally stable, allowing it to be trapped by a variety of electrophiles to produce α,α-disubstituted aziridines as single enantiomers (enantiomeric ratio >98:2). nih.gov This lithiation and trapping sequence can be repeated to afford a stereocontrolled route to trisubstituted aziridines. nih.gov
Table 2: Synthesis of Optically Active Disubstituted Aziridines
| Precursor | Reagents | Electrophile | Product | Yield | Ref |
|---|---|---|---|---|---|
| (R)-N-Bus-2-phenylaziridine | n-BuLi, TMEDA, Et₂O | D₂O | (R,S)-N-Bus-2-deuterio-2-phenylaziridine | 95% | nih.gov |
| (R)-N-Bus-2-phenylaziridine | n-BuLi, TMEDA, Et₂O | MeI | (R,R)-N-Bus-2-methyl-2-phenylaziridine | 85% | nih.gov |
| (R)-N-Bus-2-phenylaziridine | n-BuLi, TMEDA, Et₂O | Allyl Bromide | (R,R)-N-Bus-2-allyl-2-phenylaziridine | 78% | nih.gov |
(Bus = tert-butylsulfonyl)
Microwave-Assisted Synthesis of N-Phenyl Aziridine
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions, often leading to higher yields and purity. researchgate.net This technology has been successfully applied to the synthesis of N-phenyl aziridine.
In one solvent-free method, N-phenyl aziridine is prepared by reacting aniline with either dibromoethane or ethylene (B1197577) glycol in the presence of a clay catalyst (Maghnite-Na⁺). primescholars.com The mixture is heated under microwave irradiation at 180°C for 3 minutes. primescholars.com This procedure affords good yields of the N-phenyl aziridine product, which can be easily purified. primescholars.com The reaction using dibromoethane showed a yield of 85.09% under optimized conditions. primescholars.com
Table 3: Microwave-Assisted Synthesis of N-Phenyl Aziridine from Aniline and Dibromoethane
| Aniline (equiv) | Dibromoethane (equiv) | Maghnite-Na⁺ (g) | Time (min) | Yield | Ref |
|---|---|---|---|---|---|
| 1 | 1 | 2 | 2 | 85.09% | primescholars.com |
| 1.5 | 1 | 2 | 2 | 9.32% | primescholars.com |
Reactivity and Reaction Mechanisms of 2 Phenylaziridine
Ring-Opening Reactions of 2-Phenylaziridine
The ring-opening of this compound is a key transformation that allows for the synthesis of a wide array of nitrogen-containing compounds. thieme-connect.com The reactivity of the aziridine (B145994) ring is attributed to its significant strain energy, which is estimated to be around 27 kcal/mol. researchgate.net This strain is released upon ring-opening, providing a strong thermodynamic driving force for these reactions. The presence of a phenyl group at the C2 position plays a crucial role in influencing the regioselectivity and stereochemistry of these reactions.
Nucleophilic attack is a common method for opening the this compound ring. thieme-connect.com The strained nature of the ring makes the carbon atoms susceptible to attack by various nucleophiles, leading to the formation of β-functionalized alkylamines. researchgate.net The regioselectivity of this attack—whether it occurs at the C2 (benzylic) or C3 (non-benzylic) position—is a critical aspect of these reactions.
The regioselectivity of nucleophilic ring-opening of 2-phenylaziridines is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating groups on the nitrogen atom. In many cases, the attack occurs preferentially at the benzylic C2 position. This preference is attributed to the stabilization of a developing positive charge in the transition state by the adjacent phenyl group. For instance, the reaction of 1-benzyl-2-phenylaziridine with organometallic reagents results in exclusive attack at the C2 position. thieme-connect.com
However, the regiochemical outcome can be altered. For example, in the presence of certain Lewis acids, some nucleophiles can be directed to the C3 position. mdpi.com The stereochemistry of the ring-opening is also a significant consideration. Many nucleophilic ring-opening reactions of this compound proceed with inversion of configuration at the carbon atom undergoing attack, which is characteristic of an SN2-type mechanism. osaka-u.ac.jp This stereospecificity is valuable for the synthesis of enantiomerically pure compounds.
Protonated aziridines, or aziridinium (B1262131) salts, are highly reactive towards nucleophilic attack due to the enhanced strain and the positive charge on the nitrogen atom. slideshare.net In acid-catalyzed ring-opening reactions, the aziridine nitrogen is first protonated, which activates the ring for subsequent nucleophilic attack. For this compound, this protonation is followed by the attack of a nucleophile.
The regioselectivity of acid-catalyzed ring-opening can be complex. In the case of 2-phenylaziridines, the attack often occurs at the more substituted C2 carbon due to the stabilization of the partial positive charge in the transition state by the phenyl group. mdpi.com This pathway leads to the formation of thermodynamically favored products. mdpi.com The reaction of this compound with acids can lead to the formation of various derivatives, depending on the nucleophile present in the reaction medium. slideshare.net
Lewis acids are frequently employed to activate the aziridine ring towards nucleophilic attack. acs.org The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons. organic-chemistry.org This strategy has been successfully used in a variety of transformations involving this compound.
A notable example is the Lewis acid-mediated ring-opening of N-tosyl-2-phenylaziridine with alcohols. organic-chemistry.orgiitk.ac.in In the presence of a Lewis acid like copper(II) triflate (Cu(OTf)₂), the reaction proceeds with high regioselectivity, with the alcohol attacking the benzylic C2 position to afford 1,2-amino ethers in excellent yields. organic-chemistry.orgiitk.ac.in The formation of non-racemic products from chiral 2-phenyl-N-tosylaziridine provides strong evidence for an SN2-type mechanism. organic-chemistry.orgiitk.ac.in Similarly, the reaction of N-tosyl-2-phenylaziridine with carbonyl compounds in the presence of a Lewis acid yields 1,3-oxazolidines and 1,2-amino alcohols. researchgate.net
The choice of Lewis acid can significantly influence the outcome of the reaction. For instance, zinc chloride (ZnCl₂) has been used to catalyze the ring-opening of 1-benzyl-2-phenylaziridine with thiols, where the thiol attacks the benzylic C2 position. thieme-connect.com
Table 1: Lewis Acid-Mediated Ring-Opening of this compound Derivatives
| Aziridine Derivative | Nucleophile | Lewis Acid | Product Type | Ref. |
|---|---|---|---|---|
| N-Tosyl-2-phenylaziridine | Alcohols | Cu(OTf)₂ | 1,2-Amino ethers | organic-chemistry.orgiitk.ac.in |
| N-Tosyl-2-phenylaziridine | Carbonyl Compounds | Various | 1,3-Oxazolidines, 1,2-Amino alcohols | researchgate.net |
| 1-Benzyl-2-phenylaziridine | Thiols | ZnCl₂ | 2-Amino-1-phenylethyl sulfides | thieme-connect.com |
| N-(Sulfonyl)-aziridines | Alkenes | BF₃·Et₂O | Pyrrolidines | researchgate.net |
The oxidation of phenyl-substituted aziridines can lead to the formation of radical cations, which can subsequently undergo ring-opening. uni-bielefeld.denih.gov The dynamics of this process depend on the substitution pattern of the aziridine. When a phenyl group is attached to a carbon atom of the aziridine ring and the nitrogen atom bears an alkyl substituent, oxidation can result in spontaneous ring-opening to form azomethine ylide radical cations. uni-bielefeld.denih.gov These species exhibit broad absorptions in the 500-800 nm range. uni-bielefeld.denih.gov
Quantum chemical calculations have confirmed that phenyl rings attached to the carbon atoms of the aziridine lower the barrier for ring-opening. unifr.ch This is due to the preferential stabilization of the resulting allylic azomethine ylide radical cations by the phenyl groups. unifr.ch In contrast, if the nitrogen atom carries a phenyl ring, the aziridine radical cation tends to retain its ring-closed structure. uni-bielefeld.denih.gov
Transition metal catalysis offers a powerful tool for the regioselective and stereospecific ring-opening of aziridines. osaka-u.ac.jp Palladium-catalyzed reactions have been particularly well-studied in this context. For example, palladium catalysts can effect the C2-selective ring-opening cross-coupling of N-tosyl-2-phenylaziridine with phenylboronic acid. acs.org The use of N-heterocyclic carbene (NHC) ligands is crucial for suppressing side reactions and achieving high yields of the desired cross-coupled product. acs.org
Computational studies have provided insights into the mechanism of these reactions. The catalytic cycle often begins with the oxidative addition of the aziridine to the metal center, which is the regioselectivity- and stereospecificity-determining step. acs.orgrsc.org This is followed by processes such as transmetalation and reductive elimination to afford the final product. acs.org
Nickel-catalyzed C-H coupling reactions of benzamides with 2-phenylaziridines have also been developed. osaka-u.ac.jp These reactions proceed via a C-H alkylation-intramolecular amidation cascade, leading to the formation of benzolactams. osaka-u.ac.jp The reaction with chiral aziridines proceeds with inversion of configuration, suggesting an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp
Table 2: Metal-Catalyzed Ring-Opening Reactions of this compound Derivatives
| Aziridine Derivative | Reagent | Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| N-Tosyl-2-phenylaziridine | PhB(OH)₂ | Pd/NHC | β-Arylethylamine | acs.org |
| 2-Arylaziridines | Bis(pinacolato)diboron | Palladium | β-Amino-β-arylethylborates | rsc.org |
| 2-Phenylaziridines | Benzamides | Nickel | Benzolactams | osaka-u.ac.jp |
Metal-Catalyzed Ring-Opening Transformations
Cycloaddition Reactions of this compound
This compound and its derivatives are effective partners in cycloaddition reactions, serving as three-atom synthons for the construction of five-membered heterocyclic rings. nih.gov
In the presence of Lewis acids or other activating agents, 2-phenylaziridines can undergo ring-opening to form 1,3-dipoles, which then react with various dipolarophiles in [3+2] cycloaddition reactions. thieme-connect.comthieme-connect.com
The reaction of this compound with carbon dioxide is an atom-efficient method for synthesizing 5-phenyl-2-oxazolidinones, which are important structural motifs in pharmaceuticals. unimi.itnih.gov This cycloaddition requires a catalyst to facilitate the ring-opening of the aziridine and the activation of CO₂. researchgate.netacs.org A wide array of catalytic systems have been developed for this purpose.
The general mechanism involves the coordination of a Lewis acidic catalyst to the aziridine nitrogen, followed by a nucleophilic attack that opens the ring. The resulting species then reacts with CO₂ and undergoes intramolecular cyclization to afford the oxazolidinone product. researchgate.netsciengine.com
Catalytic Systems:
Ionic Liquids: Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBABr), often in combination with other catalysts, are effective. sciengine.comrsc.org Systems like PEG₆₀₀₀(NBu₃Br)₂ and [C₄DABCO]Br have been used under solvent-free conditions. rsc.orgwhiterose.ac.uk
Metal Catalysts: Metal complexes, including those of iron, ruthenium, and zinc, have been successfully employed. unimi.itcnr.it For example, ruthenium porphyrin complexes catalyze the reaction with high regioselectivity for the 5-aryl isomer. unimi.itsciengine.com Iron-based catalysts like [TBA][FeBr₄] are also competent under mild conditions (room temperature, 1 atm CO₂). researchgate.net
Organocatalysts: Metal-free systems have been explored, with natural α-amino acids like L-histidine and porphyrin-based catalysts showing good activity. rsc.orgrsc.org N-heterocyclic olefins (NHOs) have also been used to promote the reaction at room temperature. whiterose.ac.uk
The reaction typically yields 5-substituted-2-oxazolidinones with high regioselectivity. sciengine.com
Table 2: Catalytic Systems for the Cycloaddition of CO₂ with Phenylaziridines
| Aziridine | Catalyst System | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| 1-Ethyl-2-phenylaziridine | [C₄DABCO]Br | 90 °C, 60 bar CO₂, 3 h | 95% | whiterose.ac.uk |
| 1-Butyl-2-phenylaziridine | [TBA][FeBr₄] | 25 °C, 1 atm CO₂, 24 h | >99% conv. | researchgate.netcnr.it |
| N-propyl-2-phenylaziridine | L-Histidine (0.6 mol%) | 8 MPa CO₂, solvent-free | Good | rsc.org |
| 1-Alkyl-2-phenylaziridines | N-Heterocyclic Olefin (0.4 mol%) | 20 bar CO₂, RT | Good to high | whiterose.ac.uk |
[3+2] Cycloaddition Reactions
With Carbon Disulfide (CS₂) to form Thiazolidine-2-thiones
Analogous to the reaction with CO₂, this compound undergoes [3+2] cycloaddition with carbon disulfide (CS₂) to produce thiazolidine-2-thiones. rsc.orgresearchgate.net These sulfur-containing heterocycles are of interest for their biological activities. rsc.org
The reaction mechanism is similar to that with CO₂, often employing related catalytic systems. Theoretical studies using DFT calculations have investigated the reaction pathways, comparing them to CO₂ cycloaddition. rsc.orgresearchgate.net These studies suggest that the formation of thiazolidine-2-thiones can be more thermodynamically favorable than the corresponding oxazolidinones. rsc.orgrsc.org
For instance, metal-free porphyrin-based systems, such as a binary TPPH₂/TBACl catalyst or a bifunctional TPPH₄Cl₂ catalyst, have been computationally shown to be effective for promoting the cycloaddition of CS₂ with N-butyl-2-phenylaziridine. rsc.orgresearchgate.net The reaction proceeds via the activation of both the aziridine and the CS₂ molecule by the catalyst. rsc.orgresearchgate.net Organocatalysts like pyrrolidine (B122466) have also been used to catalyze the reaction in water. rsc.org
Table 3: Pyrrolidine-Catalyzed Cycloaddition of 2-Phenylaziridines with CS₂
| Aziridine (N-substituent) | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| Allyl | H₂O | 50 °C | 83% | rsc.org |
| Benzyl | H₂O | 50 °C | 83% | rsc.org |
| n-Butyl | H₂O | 50 °C | 75% | rsc.org |
With Isothiocyanates
The [3+2] cycloaddition of this compound with alkyl and aryl isothiocyanates provides a direct route to iminothiazolidines and related heterocycles. nih.govzendy.ionih.gov These reactions are typically mediated by a Lewis acid, which activates the aziridine toward nucleophilic ring-opening. nih.govcaltech.edu
Zinc(II) salts, such as ZnBr₂ and ZnCl₂, have proven to be effective Lewis acid mediators for the reaction between N-sulfonyl-2-phenylaziridine and various isothiocyanates. nih.govcaltech.edu The reaction proceeds with high chemo- and regioselectivity. caltech.edu For example, the reaction of N-tosyl-2-phenylaziridine with allyl isothiocyanate in the presence of ZnBr₂ yields the corresponding iminothiazolidine product efficiently. nih.govcaltech.edu
Mechanistic studies suggest that the reaction proceeds through an intimate ion-pair mechanism. nih.govzendy.io When chiral aziridines are used, the reaction can be stereoselective, affording enantioenriched iminothiazolidines. nih.govzendy.iocaltech.edu Furthermore, organocatalytic methods have been developed; for instance, pyrrolidine catalyzes the cycloaddition of 2-phenylaziridines with isothiocyanates in water, proceeding through a proposed SN2 pathway. rsc.org
Table 4: Lewis Acid-Mediated [3+2] Cycloaddition of N-Tosyl-2-phenylaziridine with Isothiocyanates
| Isothiocyanate | Lewis Acid | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Allyl isothiocyanate | ZnBr₂ | CH₂Cl₂ | 2-allylimino-thiazolidine | Good | nih.gov |
| Allyl isothiocyanate | ZnCl₂ | CH₂Cl₂ | 2-allylimino-thiazolidine | Good | nih.gov |
| Phenyl isothiocyanate | Pyrrolidine | H₂O | 2-phenylimino-thiazolidine | 97% | rsc.orgvulcanchem.com |
With Aldehydes to form Oxazolidines
The reaction of this compound derivatives with aldehydes serves as a significant pathway for the synthesis of oxazolidine (B1195125) rings. Specifically, 2-aroylaziridines undergo a thermal 1,3-dipolar addition with aromatic aldehydes and chloral. rsc.org This reaction proceeds through the formation of an azomethine ylide intermediate, which then engages in a [3+2] cycloaddition with the aldehyde. rsc.orgnih.gov The process exclusively yields 4-arenoyloxazolidines. rsc.org Studies using deuterium (B1214612) labeling have confirmed the orientation of this addition and ruled out alternative ring-expansion products. rsc.org
The reaction's stereochemistry has been a subject of investigation. It has been observed that the process often leads to the formation of cis-4,5-oxazolidines as the major stereoisomers. nih.gov The stereochemical outcome is largely independent of the starting aziridine's stereochemistry, suggesting that the reaction funnels through the more stable trans-azomethine ylide intermediate. rsc.org
Lewis acids can also mediate the [3+2] cycloaddition between N-sulfonylaziridines and aldehydes. For instance, Ni(ClO4)2 has been shown to catalyze the reaction between N-tosylaziridines and aldehydes, proceeding with high diastereoselectivity and regioselectivity via a selective carbon-carbon bond cleavage to form highly substituted 1,3-oxazolidines. researchgate.net Similarly, scandium(III)-salen complexes can catalyze the asymmetric cycloaddition of dialkyl 3-aryl-1-sulfonylaziridine-2,2-dicarboxylates with aldehydes, producing optically active oxazolidines in good yields and with high enantioselectivity. beilstein-journals.org
Table 1: Examples of Oxazolidine Synthesis from Aziridines and Aldehydes
| Aziridine Reactant | Aldehyde Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Arenoylaziridines | Aromatic Aldehydes, Chloral | Thermal | 4-Arenoyloxazolidines | rsc.org |
| N-Tosylaziridine-2,2-dicarboxylates | Aromatic Aldehydes | Ni(ClO4)2 | Highly substituted 1,3-oxazolidines | researchgate.net |
| Diethyl 1-methanesulfonyl-3-phenylaziridine-2,2-dicarboxylate | Benzaldehyde | Salen–Sc(III) complex | Optically active (2R,5S)-oxazolidines | beilstein-journals.org |
Formal [3+2+2] Cycloaddition with Alkynes
A notable reaction of this compound is its participation in a formal [3+2+2] cycloaddition with two alkyne molecules to produce azepine derivatives, which are seven-membered heterocyclic rings. researchgate.netnih.gov This transformation is effectively catalyzed by hexafluoroantimonic acid (HSbF₆). researchgate.netnih.gov The method is versatile, accommodating the use of two identical or two different terminal alkynes in the cycloaddition with unactivated aziridines. nih.gov This process generally provides the corresponding azepine derivatives in good yields with high levels of chemo- and regioselectivity. nih.gov The proposed mechanism, supported by in-situ HRMS and ¹H NMR analysis, involves the activation of the aziridine by the superacid catalyst. researchgate.netnih.gov
Cycloaddition with Alkenes as a Masked 1,3-Dipole
This compound can function as a masked 1,3-dipole in cycloaddition reactions with alkenes, leading to the formation of substituted pyrrolidines. researchgate.netcapes.gov.br This reactivity is typically unlocked in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). researchgate.netresearchgate.netcapes.gov.br In this process, the N-tosyl-2-phenylaziridine ring is activated by the Lewis acid, which facilitates the cleavage of the carbon-carbon bond to generate a zwitterionic intermediate. researchgate.netacs.org This intermediate behaves as an azomethine ylide, which is a 1,3-dipole. acs.org
The subsequent [3+2] cycloaddition of this azomethine ylide with an alkene affords the pyrrolidine ring system. researchgate.netresearchgate.net The reaction of N-tosyl-2-phenylaziridine with various alkenes, including methylenecycloalkenes, has been shown to produce spiropyrrolidines in good yields. researchgate.netresearchgate.net This cycloaddition represents a carboamination of the alkene. researchgate.netcapes.gov.br Phenyl aziridines have also been shown to undergo efficient 1,3-dipolar cycloaddition with electron-rich olefins like cyclic enol ethers and allyltrimethylsilane, catalyzed by Sc(OTf)₃, to give pyrrolidine derivatives in high yields and with high regioselectivity. researchgate.net
Lithiation and Functionalization
The deprotonation of this compound using organolithium reagents provides a powerful tool for its functionalization. The regioselectivity of the lithiation—at the α (benzylic) or β position—is highly dependent on the substituents on the aziridine ring and the reaction conditions.
Regioselective α-Lithiation at the Benzylic Position
The benzylic proton at the C2 position of the this compound ring can be selectively removed. The lithiation of N-tert-butylsulfonyl (Bus)-2-phenylaziridine with n-butyllithium (n-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) and diethyl ether as a solvent occurs selectively at the benzylic position. researchgate.netnih.gov This regioselectivity is attributed to the stabilization of the resulting carbanion by the adjacent phenyl group. The resulting α-lithiated intermediate is configurationally stable, particularly when derived from an enantiomerically pure starting material. researchgate.netnih.govbenthamopenarchives.com This stability allows for the synthesis of α,α-disubstituted aziridines as single enantiomers. researchgate.netnih.govbenthamopenarchives.com
Stereoselective β-Lithiation of N-Alkyl-2-phenylaziridines
In contrast to the α-lithiation directed by an N-sulfonyl group, the β-position of N-alkyl-2-phenylaziridines can be selectively deprotonated. This is achieved through the formation of a borane (B79455) (BH₃) complex with the aziridine nitrogen. researchgate.netacs.orgacs.orgorganic-chemistry.orgnih.gov The complexation with BH₃ promotes a regioselective β-lithiation when the complex is treated with s-butyllithium (s-BuLi). acs.orgorganic-chemistry.orgnih.gov DFT calculations and NMR experiments have been used to prove the structure and stereochemistry of these aziridino-borane complexes. acs.orgacs.orgnih.gov
The resulting β-lithiated intermediates have been shown to be configurationally stable. researchgate.netacs.orgorganic-chemistry.orgnih.gov This stability is crucial as it permits the enantioselective synthesis of cis-2,3-disubstituted aziridines upon subsequent reaction with electrophiles. researchgate.netacs.orgacs.org The stereoselectivity of the initial deprotonation is dependent on the syn relationship between the ring proton to be removed and the BH₃ group. researchgate.net
Electrophile Trapping of Lithiated Intermediates
Once the α- or β-lithiated aziridine intermediates are generated, they can be "trapped" by a wide range of electrophiles to introduce new functional groups. researchgate.net
Following α-lithiation of N-Bus-2-phenylaziridine, the configurationally stable organolithium intermediate can be reacted with electrophiles to yield α,α-disubstituted aziridines. researchgate.netnih.govbenthamopenarchives.com Repeating the lithiation and electrophile trapping sequence provides a stereocontrolled route to trisubstituted aziridines. nih.gov
Similarly, the stable β-lithiated aziridino-borane complexes can be trapped with various electrophiles. acs.org This sequence, performed under optimal conditions, occurs with high regio- and stereoselectivity. acs.org After the trapping step, removal of the BH₃ group furnishes cis-2,3-disubstituted aziridines. acs.org For example, the lithiated intermediate generated from the reaction of an aziridino-borane complex with s-BuLi can be trapped with deuterium oxide (D₂O) to confirm the lithiation site. acs.org
Table 2: Lithiation and Functionalization of this compound Derivatives
| Aziridine Derivative | Lithiation Reagent | Position of Lithiation | Key Feature/Promoter | Trapping Electrophile Example | Resulting Product Class | Reference |
|---|---|---|---|---|---|---|
| N-tert-butylsulfonyl-2-phenylaziridine | n-BuLi/TMEDA | α (Benzylic) | N-Bus group, Phenyl stabilization | Alkyl halides | α,α-Disubstituted aziridines | researchgate.netnih.gov |
Polymerization of this compound Analogues
The polymerization of this compound and its analogues is a significant area of research, offering pathways to various functional polymers. Both anionic and cationic ring-opening polymerization methods have been explored, each with distinct mechanisms and outcomes. Furthermore, the reactivity of the aziridine ring has been harnessed for the post-polymerization functionalization of other polymers.
Anionic Ring-Opening Polymerization to Polyamines
The anionic ring-opening polymerization (AROP) of aziridines presents an attractive route to linear polyamines with well-defined structures. rsc.orgmpg.de However, the direct anionic polymerization of unsubstituted or N-alkylated aziridines is challenging due to the basicity of the resulting aza-anionic propagating species. To overcome this, the nitrogen atom of the aziridine ring is typically "activated" by substitution with a strong electron-withdrawing group, such as a sulfonyl group. mdpi.comresearchgate.netmpg.deresearchgate.net This activation enhances the electrophilicity of the ring carbons and stabilizes the propagating anionic center. researchgate.net
The general mechanism for the AROP of activated aziridines involves the initiation by a suitable nucleophile, which attacks one of the ring carbon atoms, leading to the opening of the three-membered ring and the formation of an aza-anion. This anion then propagates by attacking another monomer molecule. researchgate.net A key advantage of this approach is the potential for a living polymerization, which allows for precise control over the molecular weight and dispersity of the resulting polymer, as well as the synthesis of block copolymers. mpg.deresearchgate.net
A significant challenge in this field has been the removal of the activating sulfonyl groups from the resulting poly(sulfonylaziridine) to yield the desired linear polyamine. mpg.demdpi.com Harsh conditions were often required for this desulfonylation step. mpg.denih.gov However, recent research has focused on developing milder and more efficient desulfonylation methods. For instance, the use of 1-(4-cyanobenzenesulfonyl)-2-methyl-aziridine as a monomer allows for the synthesis of well-defined linear poly(sulfonyl aziridine)s. The 4-cyanobenzenesulfonyl activating groups can then be removed under mild conditions using dodecanethiol and diazabicycloundecene (DBU), yielding linear polypropylenimine with high purity and without significant main-chain scission. mpg.denih.gov
Another approach involves the use of a tert-butyloxycarbonyl (Boc) group to activate the aziridine nitrogen. The AROP of tert-butyl aziridine-1-carboxylate (BocAz) has been reported to yield low-molecular-weight poly(BocAz). mdpi.com A ¹³C NMR spectroscopic analysis suggested a linear polymer structure. The Boc group was chosen for its stability under basic and nucleophilic conditions, offering potential for subsequent deprotection to form polyamines. mdpi.com
The solubility of the resulting polymer can be a limiting factor. For example, the AROP of N-methanesulfonylaziridine (which lacks a substituent at the 2-position) produced only short oligomers due to the poor solubility of the polymer. mdpi.com In contrast, the polymerization of 2-methyl N-methanesulfonylaziridine resulted in a high molecular weight polymer. This difference is attributed to the atacticity of the polymer formed from the 2-substituted monomer, which disrupts interchain packing and improves solubility. mdpi.com
| Monomer | Activating Group | Initiator System | Resulting Polymer | Deprotection Method | Final Polyamino | Reference |
| (+)-2-Benzyl-N-tosylaziridine | Tosyl | Nucleophilic transition metal complex | Poly(sulfonylaziridine) | Not specified | Not specified | rsc.org |
| 1-(4-Cyanobenzenesulfonyl)-2-methyl-aziridine | 4-Cyanobenzenesulfonyl | Not specified | Poly(sulfonyl aziridine) | Dodecanethiol and DBU | Linear polypropylenimine | mpg.denih.gov |
| tert-Butyl aziridine-1-carboxylate (BocAz) | tert-Butyloxycarbonyl (Boc) | BuN(K)Ts in DMF | Poly(BocAz) | Not specified | Not specified | mdpi.com |
| N-Methanesulfonylaziridine | Methanesulfonyl | Not specified | Short oligomers | Not specified | Not specified | mdpi.com |
| 2-Methyl N-methanesulfonylaziridine | Methanesulfonyl | Not specified | High molecular weight polymer | Not specified | Not specified | mdpi.com |
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is another important method for the polymerization of this compound and its analogues. rsc.orgsemanticscholar.org This type of chain-growth polymerization is initiated by a cationic species that transfers a charge to the monomer, making it reactive. wikipedia.org The reactive monomer then reacts with other monomers to form a polymer. wikipedia.org Heterocyclic monomers like aziridines are suitable for CROP due to the release of ring strain during polymerization. wikipedia.org
The CROP of this compound has been initiated by various classical protic acids and Lewis acids, such as methyl triflate, perchloric acid, boron trifluoride etherate (BF₃Et₂O), dimethyl sulfate (B86663), and hydrochloric acid. rsc.orgsemanticscholar.org The propagation step involves the addition of a monomer to the growing cationic chain end in a head-to-tail fashion, regenerating the cationic active center. wikipedia.org
However, the CROP of this compound often results in polymers with low molecular weights (≤3000 g mol⁻¹) and incomplete monomer consumption. rsc.orgsemanticscholar.org This is primarily due to high rates of termination reactions. rsc.orgsemanticscholar.org One major termination pathway is the nucleophilic attack of a tertiary amine group within the polymer chain on an aziridinium ion, leading to the formation of an unreactive quaternary ammonium salt. rsc.orgsemanticscholar.org
The choice of initiator and its counterion can influence the polymerization process. For instance, using methyl triflate as an initiator for the CROP of this compound led to the formation of the highest molecular weight polymers, although the polymerization rate was slower. rsc.orgsemanticscholar.org This is attributed to the triflate counterion's ability to better stabilize the aziridinium ion, thereby increasing the ratio of the propagation rate constant to the termination rate constant. semanticscholar.org
Similar to this compound, the CROP of 2-methylaziridine, initiated by BF₃Et₂O, also suffers from termination reactions, resulting in a highly branched polypropylenimine. semanticscholar.org The introduction of a methyl group at the 2-position of N-alkylaziridines has been shown to significantly reduce the rate of termination relative to propagation. For example, while the polymerization of N-benzyl aziridine stops at very low conversion due to termination, N-benzyl-2-methylaziridine polymerizes with almost no termination. rsc.org
| Monomer | Initiator | Resulting Polymer | Key Observations | Reference |
| This compound | Methyl triflate, perchloric acid, BF₃Et₂O, dimethyl sulfate, hydrochloric acid | Low molecular weight poly(this compound) (≤3000 g mol⁻¹) | High rates of termination, incomplete monomer consumption. Methyl triflate gave the highest molecular weight. | rsc.orgsemanticscholar.org |
| 2-Methylaziridine | BF₃Et₂O | Highly branched polypropylenimine | Suffers from termination reactions. | semanticscholar.org |
| N-Benzyl aziridine | Not specified | Low conversion | High rate of termination (kp/kt = 85). | rsc.org |
| N-Benzyl-2-methylaziridine | Not specified | High conversion | Almost no termination (kp/kt = 1100). | rsc.org |
Functionalization of Polymers by Ring-Opening Reaction
The high reactivity of the aziridine ring, particularly its susceptibility to ring-opening by nucleophiles, makes it a valuable functional group for the post-modification of polymers. rsc.orgresearchgate.net This strategy allows for the introduction of new functionalities and the extension of side-chain lengths in existing polymers. rsc.org
A novel method for polymer functionalization involves the use of an aziridine-incorporated copolymer. For example, a copolymer containing methyl methacrylate (B99206) and an aziridine-functionalized methacrylate (AziMA) can be synthesized. The aziridine moieties within this copolymer can then undergo a Lewis acid-assisted ring-opening reaction with various nucleophiles, such as alcohols. rsc.orgrsc.org
In a typical procedure, a solution of the poly(AziMA-MMA) copolymer and an alcohol in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) is heated. rsc.org The Lewis acid activates the aziridine ring, facilitating its opening by the alcohol nucleophile. This results in the extension of the polymer's side chains. The successful ring-opening can be confirmed by spectroscopic methods, such as the appearance of an IR peak corresponding to the newly formed ether linkage. rsc.org
This approach offers a versatile platform for modifying the properties of polymers. By choosing different nucleophiles for the ring-opening reaction, a wide range of functionalities can be introduced into the polymer structure. This method has been demonstrated for the post-modification of polymers, showcasing the potential of aziridine chemistry in materials science. rsc.org
The ring-opening of aziridine groups can also be utilized to form polymer networks. For instance, the reaction between a tri-aziridine compound and a molecule containing both carboxylic acid and thiol groups can lead to the formation of a porous polymer network. researchgate.net The aziridine rings react with both the carboxylic acid and thiol groups, creating cross-links and building the polymer structure. researchgate.net
| Polymer System | Functionalization Strategy | Reagents | Outcome | Reference |
| Poly(AziMA-MMA) copolymer | Lewis acid-assisted ring-opening of aziridine moieties | Alcohols (e.g., methanol), Boron trifluoride diethyl etherate | Extension of polymer side-chains with new functional groups | rsc.orgrsc.org |
| Tri-aziridine compound and Thiol-carboxylic acid | Ring-opening addition reaction | Thioglycolic acid, thiolactic acid, or 3-mercaptopropionic acid | Formation of porous polymer networks | researchgate.net |
Stereochemical Aspects of 2 Phenylaziridine Transformations
Stereochemistry of Synthesis
The creation of the 2-phenylaziridine scaffold with a defined stereochemistry is a pivotal first step for its use in asymmetric synthesis. Various methodologies have been developed to control the stereochemical outcome during the formation of the aziridine (B145994) ring.
Diastereoselective Synthesis of N-(p-Tosylsulfonyl)-2-Phenylaziridine
The synthesis of N-(p-toluenesulfonyl)-2-phenylaziridine, an activated aziridine, often proceeds with high diastereoselectivity. One notable method involves the aziridination of styrene (B11656) using a magnetically recyclable copper(II) catalyst, Cu(acac)2/NH2-T/SiO2@Fe3O4NPs. nih.govbenthamdirect.com An experimental and theoretical study on this reaction has shown that while two diastereomeric products, cis and trans, are possible, nuclear magnetic resonance (NMR) analysis suggests the formation of only one. nih.gov
Computational studies at the B3LYP/AUG-cc-pVTZ//B3LYP/6-31+G+G* level of theory indicate that the trans-invertomer is thermodynamically more stable. nih.gov However, the kinetically favored product is proposed to be the cis-invertomer, a result attributed to π-stacking interactions between the tosyl group and the phenyl group of the styrene. nih.gov The high energy barrier of over 76.9 kcal/mol for cis-trans interconversion, calculated in various solvents, effectively rules out the possibility of their isomerization under the reaction conditions. nih.gov
The diastereoselectivity of aziridination can also be influenced by the nitrene precursor. In copper-catalyzed aziridinations, the use of different sulfonimidamides as nitrene sources with styrene has been shown to affect both the yield and the diastereomeric excess (de). conicet.gov.ar For instance, the introduction of a p-nitro substituent on the aromatic ring of the sulfonimidamide generally leads to better diastereoselectivities. conicet.gov.ar
Table 1: Diastereoselective Aziridination of Styrene with Various Nitrene Precursors
| Nitrene Precursor (Sulfonimidamide) | Yield (%) | Diastereomeric Excess (de %) | Reference |
|---|---|---|---|
| 1b | 40-60 | Low | conicet.gov.ar |
| 1c | 86 | - | conicet.gov.ar |
| 1d | 40-60 | Low | conicet.gov.ar |
| 1e | 32 | 60-70 | conicet.gov.ar |
| 1f | 40-60 | Low | conicet.gov.ar |
| 1g | 83 | - | conicet.gov.ar |
| 1h | 82 | - | conicet.gov.ar |
Enantiospecific Hydrolysis of this compound
The enantiospecific hydrolysis of this compound presents a pathway to enantioenriched products. Research has shown that this hydrolysis can occur both in the presence and absence of a TQL cytochrome c variant, suggesting that the aziridine is a viable intermediate in the synthesis of enantioenriched amino alcohols. researchgate.netresearchgate.net The stereospecificity of this hydrolysis has been investigated, with studies monitoring the degradation of racemic, (S)-, and (R)-2-phenylaziridine. caltech.edu The hydrolysis is observed to be facilitated in the presence of the purified TQL variant and is faster in an acidic acetate (B1210297) buffer (pH 5.0) compared to a neutral medium. caltech.edu
Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure compounds from racemic mixtures. For instance, lipase-catalyzed enantioselective esterification of β-azido alcohols, which can be precursors to or derived from aziridines, combined with ruthenium-catalyzed alcohol isomerization, allows for the dynamic kinetic resolution (DKR) of these compounds. organic-chemistry.org This chemoenzymatic DKR method is an efficient route to obtaining enantiomerically pure β-amino alcohols and aziridines. organic-chemistry.org
Stereochemical Control in Ring-Opening Reactions
The ring-opening of this compound is a key transformation that allows for the introduction of a wide variety of functional groups. The stereochemical outcome of these reactions is highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions.
Stereospecificity in Nucleophilic Attack
The ring-opening of aziridines with nucleophiles is a fundamental process for synthesizing β-functionalized amines. acs.org The regioselectivity and stereospecificity of these reactions are often dictated by the combination of the aziridine and the nucleophile. acs.org Palladium-catalyzed ring-opening cross-coupling reactions of 2-substituted aziridines have been shown to proceed with a high degree of regioselectivity and stereospecificity, typically occurring via an SN2-type mechanism. acs.orgrsc.org
For example, the palladium-catalyzed ring-opening borylation of enantiopure N-tosyl-2-arylaziridines proceeds with perfect regioselectivity at the C2 position and complete stereoinversion, consistent with an SN2 pathway. acs.orgrsc.org This stereoinvertive process is also supported by computational studies. rsc.orgrsc.org The stereochemistry at the terminal carbon (C3) is completely inverted. rsc.orgrsc.org
Influence of Substituents on Stereoselectivity
Substituents on both the nitrogen and carbon atoms of the aziridine ring play a crucial role in determining the stereoselectivity of ring-opening reactions. researchgate.net The presence of an electron-withdrawing group on the nitrogen atom activates the aziridine ring, making it more susceptible to nucleophilic attack. clockss.org
In the aziridination of β-substituted styrene derivatives, the electron-withdrawing character of the β-substituent influences the diastereoselectivity. rsc.orgresearchgate.net As the β-substituent becomes more electron-withdrawing (e.g., from H or Me to CH2Cl to CHCl2), the diastereoselectivity of the aziridination increases. rsc.orgresearchgate.net This observation is attributed to a tighter, more symmetrical transition state for the aziridination of styrenes with more electron-withdrawing β-substituents. rsc.org
The nature of the N-substituent also affects the reactivity and stereoselectivity. For instance, in the (3 + 2) cycloaddition of this compound with isothiocyanates, N-sulfonylated aziridines provide excellent yields of the corresponding iminothiazolidines. nih.gov Unprotected this compound also reacts, albeit with a slightly lower yield, while N-alkyl-substituted aziridines can be unreactive under the same conditions. nih.gov
Computational Studies on Stereochemical Pathways
Computational methods, particularly density functional theory (DFT), have become invaluable tools for elucidating the stereochemical pathways of this compound transformations. nih.govacs.orgmdpi.com These studies provide insights into transition state geometries, reaction mechanisms, and the factors governing selectivity.
DFT calculations have been employed to rationalize the stereochemical outcome of the rhodium-catalyzed aziridination of styrene derivatives. researchgate.net In the palladium-catalyzed ring-opening borylation of 2-arylaziridines, computational studies have confirmed that the aziridine ring opening is the regioselectivity- and stereospecificity-determining step. acs.org The mechanism involves an oxidative addition of the aziridine to the palladium catalyst, followed by transmetalation and reductive elimination. acs.org
Furthermore, computational studies have been instrumental in understanding the N-inversion energies and the reactivity and regioselectivity of nucleophilic ring-opening reactions of N-substituted aziridines. researchgate.net These theoretical investigations have helped to explain how substituents influence the reaction pathways and the resulting stereochemistry. researchgate.net For example, in the case of the diastereoselective synthesis of N-(p-tosylsulfonyl)-2-phenylaziridine, DFT calculations supported the formation of the kinetically more stable cis-invertomer. nih.gov
Absolute Configurations of this compound and its Derivatives
The determination of the absolute configuration of chiral aziridines is crucial for their application in stereoselective synthesis. Due to the inherent acid sensitivity of the aziridine ring, optical resolution is often challenging. Therefore, optically active 2-phenylaziridines are typically prepared through stereospecific ring-closure of optically active precursors.
A key method for establishing the absolute configuration of this compound involves its chemical correlation with compounds of known stereochemistry. For instance, the absolute configuration of this compound was definitively assigned by relating it to phenethylamine. kashanu.ac.ir This correlation established that the levorotatory enantiomer possesses the (R) configuration, denoted as (R)-(−)-2-phenylaziridine, while the dextrorotatory enantiomer is (S)-(+)-2-phenylaziridine. kashanu.ac.ir
The synthesis and characterization of optically active this compound have been reported, starting from the addition of iodine isocyanate to styrene, followed by reaction with (—)-menthol to form diastereomeric carbamates. oup.com Fractional crystallization separates these diastereomers. Subsequent treatment of the less soluble diastereomer with sodium hydroxide (B78521) yields (R)-(−)-2-phenylaziridine. oup.com The optical purity of the synthesized aziridine can be determined by reducing it with lithium aluminum hydride to the corresponding N-methyl-α-methylbenzylamine, a compound with a well-established optical rotation value. oup.com
From these optically pure enantiomers of this compound, a variety of derivatives with defined stereochemistry can be prepared. The stereochemical integrity is generally maintained during N-functionalization reactions.
Table 1: Absolute Configuration and Optical Rotation of this compound and Derivatives
| Compound Name | Configuration | Specific Rotation ([(\alpha)]D) | Notes |
| This compound | (R) | -45.5° (75% optical purity) | The pure enantiomer is calculated to be [α]D -60.3°. oup.com |
| This compound | (S) | + | Obtained with lower optical purity from the more soluble diastereomer. oup.com |
| 1-Acetyl-2-phenylaziridine | (R) | - | Prepared from (R)-(−)-2-phenylaziridine. oup.com |
| 1-Phenylcarbamoyl-2-phenylaziridine | (R) | - | Prepared from (R)-(−)-2-phenylaziridine. oup.com |
| 1-Methyl-2-phenylaziridine | (S) | + | Prepared from (S)-(+)-2-phenylaziridine. oup.com |
| N-Methyl-α-methylbenzylamine | (S) | -58.2° (75.4% optical purity) | Product of the reductive ring-opening of (R)-(−)-2-phenylaziridine. oup.com |
Configurational Stability of Lithiated Intermediates
The lithiation of aziridines is a powerful tool for their functionalization. A critical aspect of this methodology is the configurational stability of the resulting organolithium intermediates. The ability of these lithiated species to retain their stereochemical configuration is essential for the stereoselective synthesis of substituted aziridines.
Research has demonstrated that lithiated intermediates derived from N-substituted 2-phenylaziridines are often configurationally stable under specific experimental conditions. researchgate.net This stability contrasts with the configurational lability observed in some analogous four-membered ring systems, such as lithiated azetidines. mdpi.com
For example, the α-lithiation of (R)-N-tert-butylsulfonyl-2-phenylaziridine with sec-butyllithium (B1581126) (s-BuLi) generates an organolithium intermediate that is configurationally stable. benthamopenarchives.com Trapping this intermediate with various electrophiles leads to the formation of α,α-disubstituted aziridines as single enantiomers (enantiomeric ratio >98:2), confirming the high configurational stability of the lithiated species. benthamopenarchives.com
Furthermore, the complexation of N-alkyl-2-phenylaziridines with borane (B79455) (BH3) has been shown to promote regioselective β-lithiation at the phenyl ring. researchgate.netacs.orgnih.gov These lithiated aziridino-borane complexes have been proven to be configurationally stable. researchgate.netacs.orgnih.govorganic-chemistry.orgorganic-chemistry.org This stability allows for the enantioselective preparation of cis-2,3-disubstituted aziridines upon quenching with electrophiles. researchgate.netnih.govorganic-chemistry.orgfigshare.com The structure and stereochemistry of these BH3 complexes have been corroborated by DFT calculations and NMR experiments. researchgate.netnih.govorganic-chemistry.org
The factors influencing the stability of these intermediates include the nature of the N-substituent, the solvent, and the temperature. The presence of a coordinating group on the nitrogen atom can stabilize the lithiated species. For instance, diastereomeric oxazolinylaziridines can be regioselectively lithiated at the α-position, and the resulting aziridinyllithium compounds are both chemically and configurationally stable under the experimental conditions used. researchgate.net
Table 2: Stereospecific Reactions via Configurationally Stable Lithiated this compound Intermediates
| Starting Material | Lithiation Conditions | Intermediate Stability | Product Type | Stereochemical Outcome |
| (R)-N-tert-Butylsulfonyl-2-phenylaziridine | s-BuLi | Configurationally Stable | α,α-Disubstituted aziridines | Single enantiomers (er >98:2) benthamopenarchives.com |
| N-Alkyl-2-phenylaziridine-BH3 complex | s-BuLi, THF, -50°C | Configurationally Stable | cis-2,3-Disubstituted aziridines | Enantioselective preparation researchgate.netnih.gov |
| (R,S)-Oxazolinylaziridines | n-BuLi, THF, -78°C | Configurationally Stable | 2,2-Disubstituted aziridines | Highly stereoselective researchgate.net |
Computational and Theoretical Studies of 2 Phenylaziridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for understanding the intricate details of chemical reactions involving 2-phenylaziridine. It allows for the calculation of electronic structure, reaction energies, and transition states, providing a quantitative framework for mechanistic analysis.
DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving this compound. For instance, in the palladium-catalyzed ring-opening cross-coupling of this compound with arylboronic acids, DFT studies have supported a mechanism involving oxidative addition, transmetalation, and reductive elimination. acs.org The calculations helped to understand the role of the palladium catalyst and the N-heterocyclic carbene (NHC) ligand in facilitating the reaction. acs.org
In the context of cycloaddition reactions, DFT has been used to explore the mechanism of Lewis acid-mediated [3+2] cycloadditions of N-(sulfonyl)- and N-(sulfamoyl)-2-phenylaziridines with alkenes. researchgate.net These studies revealed that the reaction proceeds through the initial formation of a zwitterionic intermediate via C-N bond cleavage, which is the rate-determining step. researchgate.net Similarly, the mechanism of the iron-catalyzed cycloaddition of phenylaziridine with heterocumulenes was modeled, showing that the Lewis acidic iron center activates the heterocumulene, leading to a nucleophilic attack by the aziridine (B145994). researchgate.net The regioselectivity of this reaction is dictated by the preferential opening of the substituted C2-N bond due to the stability of the resulting carbocation. researchgate.net
DFT has also been applied to understand the cycloaddition of CO2 to N-alkyl-2-phenylaziridines catalyzed by metal-free porphyrin-based systems. rsc.orgd-nb.info These studies proposed different potential reaction pathways, including the activation of CO2, the activation of the aziridine, or the simultaneous activation of both, and concluded that the simultaneous activation mechanism is the most plausible. d-nb.info The calculations detailed a step-by-step mechanism involving the formation of various intermediates and transition states. rsc.orgd-nb.info
Furthermore, the mechanism of the (salen)Cr-catalyzed coupling of aziridines with CO2 has been investigated using DFT. These calculations suggest that in the absence of a cocatalyst, the reaction proceeds via preferential intramolecular ring-opening at the more substituted carbon of the aziridine ring within a (salen)CrIII(aziridiniumcarbamate) intermediate. researchgate.net
A key aspect of mechanistic studies is the identification and characterization of transition states and the calculation of associated energy barriers. DFT calculations provide valuable data on the geometries and energies of these transient species.
In the Pd/SIPr-catalyzed ring-opening of this compound, DFT calculations identified the lowest-energy transition state, where the ring opening occurs at the terminal position in an SN2 fashion, leading to the observed product with stereoinversion. acs.org The calculated free energy barrier for the B-B bond cleavage in a related borylation reaction was found to be 13.1 kcal/mol, a value consistent with the experimental reaction conditions. acs.org
For the cycloaddition of CS2 to N-butyl-2-phenylaziridine catalyzed by a bifunctional TPPH4Cl2 molecule, DFT calculations located the transition state for the ring-closing step with a low free energy barrier of 2.8 kcal mol-1. rsc.org The geometry of this transition state revealed a trigonal bipyramidal arrangement around the carbon atom undergoing substitution. rsc.org In a related study on the cycloaddition of CO2, the transition state for the ring-closure step was found to have a free energy barrier of +8.9 kcal mol-1. d-nb.info
In the (salen)Cr-catalyzed coupling of N-propyl-2-phenylaziridine with CO2, the ring-opening transition state leading to the major product was located at an energy of 26.9 kcal mol−1, identifying this step as likely rate-determining. rsc.org The transition state structure showed synchronous C-N bond cleavage and C-O bond formation. rsc.org
DFT calculations provide insights into the electronic structure of molecules, which is fundamental to understanding their reactivity. Various reactivity descriptors derived from DFT, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions, are used to predict and rationalize chemical behavior.
In the study of the (salen)Cr-catalyzed coupling of aziridines and CO2, quantum mechanical calculations revealed that the binding of CO2 to the Lewis-acidic chromium center leads to a polarization of the C=O bond, increasing the electrophilicity of the CO2 carbon. rsc.org This activation makes it more susceptible to nucleophilic attack by the phenylaziridine. rsc.org The calculations also showed that upon formation of an intermediate, the phenyl-substituted N–C2 bond in the aziridine ring is significantly elongated compared to the unsubstituted N–C3 bond, pre-activating it for ring-opening. rsc.orgosti.gov This differential bond elongation is key to the regioselectivity of the reaction. osti.gov
A comparative study of the reactivity of phenyl-substituted aziridines, azirines, and epoxides utilized DFT-based reactivity indices such as ionization potential, electron affinity, electrophilicity index, and nucleophilicity index to rationalize their behavior in addition and substitution reactions. cyberleninka.ru These descriptors help in understanding the propensity of these molecules to react with electrophiles or nucleophiles. cyberleninka.ru
Furthermore, the electronic properties of catalysts and substrates have been analyzed to understand their role in reactivity. For instance, in the cycloaddition of CS2 to N-butyl-2-phenylaziridine, the nucleophilicity of the nitrogen atom in the ring-opened intermediate was quantified using a nucleophilicity index, confirming its ability to attack the CS2 molecule. rsc.org
DFT calculations can be used to predict and explain the stereochemical outcome of reactions involving chiral molecules like this compound. By calculating the energies of different diastereomeric transition states or intermediates, the preferred reaction pathway leading to a specific stereoisomer can be identified.
In the palladium-catalyzed ring-opening of N-tosyl-2-phenylaziridine, DFT calculations explained the observed stereoinversion by showing that the aziridine ring opening proceeds in an SN2 fashion. acs.org The calculated regioselectivity based on the energies of all possible transition states was in good agreement with the experimental data. acs.org
For the stereoselective addition of organolithiums to 2-oxazolinylazetidines, a related four-membered ring system, DFT calculations were used to rationalize the stereochemical outcome. nih.gov By comparing the free energy values of the two possible diastereomeric products, the calculations supported the experimentally observed high level of stereoselectivity. nih.gov While this study was on azetidines, the approach of using DFT to model stereodynamic phenomena and predict the stability of diastereomers is directly applicable to reactions of this compound. nih.gov
Quantum Mechanical Studies of Aziridine Ring Opening
Quantum mechanical studies, often employing DFT, have been specifically focused on the fundamental process of aziridine ring opening, which is central to the reactivity of this compound.
In the (salen)Cr-catalyzed coupling with CO2, quantum mechanical calculations demonstrated that the preferential opening of the substituted C-N bond is the key factor determining the high selectivity for the 5-substituted oxazolidinone product. rsc.orgosti.govresearchgate.net This preference is attributed to the increased carbocationic character of the carbon atom bearing the phenyl group, which stabilizes the transition state for cleavage of the N-C2 bond. osti.gov The calculations showed that the alternative N-C3 bond cleavage is kinetically unfavorable. osti.gov
These studies highlight how the electronic properties of the substituents on the aziridine ring influence the regioselectivity of the ring-opening process. For instance, electron-donating groups on the phenyl ring are expected to further stabilize the developing positive charge at the benzylic carbon, facilitating ring opening at this position. researchgate.net This was confirmed by Hammett competition experiments, where a linear correlation was observed between the product selectivity and the electronic nature of the substituent. rsc.org
Computational Exploration of Scaffold-Based Drug Discovery
The this compound moiety has emerged as a valuable scaffold in medicinal chemistry, providing a versatile three-membered ring system that can be strategically modified to generate libraries of compounds with diverse biological activities. Computational methods are increasingly being employed to explore the potential of this compound derivatives in scaffold-based drug discovery, enabling the rational design and prediction of their therapeutic properties. These in silico approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have been instrumental in identifying promising lead compounds and elucidating the structural features crucial for their biological function.
Molecular Docking Studies of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is pivotal in scaffold-based drug discovery for understanding ligand-target interactions and for virtual screening of compound libraries.
In a notable study, a series of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives, which feature a 2-phenyl scaffold, were synthesized and evaluated for their anticancer activities. nih.govresearchgate.net Molecular docking studies were performed to investigate the binding modes of the most active compounds, 4e and 4f , with kinases associated with MCF-7 and SK-MEL-28 cancer cell lines. nih.govresearchgate.net The results revealed strong binding affinities, which were consistent with their potent in vitro cytotoxic activities, with IC50 values in the micromolar range. nih.govresearchgate.net
Table 1: Anticancer Activity of Selected 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives.
| Compound | MCF-7 IC50 (µM) | SK-MEL-28 IC50 (µM) |
|---|---|---|
| 4e | 1 - 10 | 1 - 10 |
| 4f | 1 - 10 | 1 - 10 |
Data sourced from Molecules (2022). nih.gov
Another area where aziridine-containing scaffolds have been computationally explored is in the development of proteasome inhibitors. A novel class of chloro(trifluoromethyl)aziridines was investigated for their inhibitory activity towards the proteasome. researchgate.net In silico docking studies were conducted to understand the binding interactions of these compounds within the proteasome's active site. The computational results indicated a non-covalent binding mode for these derivatives. researchgate.net The docking scores for representative compounds highlighted their potential as proteasome inhibitors.
Table 2: Docking Scores of Chloro(trifluoromethyl)aziridine Derivatives against the Proteasome.
| Compound | Docking Score (kcal/mol) |
|---|---|
| CTMA 21 | -7.8 |
| CTMA 22 | -7.5 |
Data sourced from International Journal of Molecular Sciences (2022). researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. These models are valuable in drug discovery for predicting properties such as lipophilicity, which is a critical determinant of a drug's pharmacokinetic profile.
A QSPR study was conducted on a series of Spiro-2-[3'-(2-phenyl)-3H-indolyl]-1-aryl-3-phenyl aziridines to model their lipophilicity, expressed as logP. derpharmachemica.com This study utilized topological indices as structural descriptors to develop a multilinear regression model capable of predicting the logP values of these complex aziridine derivatives. The accurate prediction of lipophilicity is crucial for designing compounds with improved absorption and distribution characteristics. derpharmachemica.com
Table 3: Experimental and Predicted logP Values for Selected Spiro-2-[3'-(2-phenyl)-3H-indolyl]-1-aryl-3-phenyl Aziridines.
| Compound | Substituent (R) | Substituent (R') | Experimental logP |
|---|---|---|---|
| 1 | H | H | 5.81 |
| 2 | H | 4-Cl | 6.52 |
| 3 | H | 4-Br | 6.67 |
| 4 | H | 4-F | 5.95 |
Data sourced from Der Pharma Chemica (2014). derpharmachemica.com
These computational explorations underscore the significance of the this compound scaffold in designing novel therapeutic agents. By leveraging in silico tools, researchers can efficiently screen and optimize derivatives with desired biological activities and physicochemical properties, accelerating the drug discovery process.
Applications of 2 Phenylaziridine Scaffolds in Medicinal Chemistry and Materials Science
Medicinal Chemistry Applications
The strained three-membered ring of 2-phenylaziridine makes it a highly reactive and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing molecules of medicinal interest. researchgate.netresearchgate.net Its ability to undergo regioselective and stereoselective ring-opening reactions allows for the introduction of diverse functionalities, making it a valuable precursor for a wide range of biologically active compounds. lookchem.com
Synthesis of Biologically Active Heterocycles
This compound serves as a key starting material for the synthesis of various heterocyclic scaffolds that are prevalent in many pharmaceuticals. researchgate.net The inherent reactivity of the aziridine (B145994) ring facilitates its transformation into larger, more complex heterocyclic systems.
Oxazolidinones are an important class of synthetic antibacterial agents. acs.org The this compound scaffold provides a convenient entry to 5-aryl-2-oxazolidinone derivatives through cycloaddition reactions with carbon dioxide (CO₂). nih.gov This reaction is often catalyzed by various systems, including metal complexes and organic catalysts, and can proceed with high regioselectivity to yield the desired 5-substituted product. sciengine.comwhiterose.ac.ukresearchgate.netosti.gov For instance, the reaction of N-alkyl-2-phenylaziridines with CO₂ in the presence of specific catalysts can afford 5-aryl-2-oxazolidinones in good to excellent yields. nih.gov
Similarly, thiazolidine-2-thiones, which are sulfur analogs of oxazolidinones, exhibit a range of biological activities, including acting as regulators of cancer cell apoptosis. rsc.orgrsc.org The synthesis of these motifs can be achieved through the cycloaddition of this compound with carbon disulfide (CS₂). rsc.orgrsc.orgunimi.it Theoretical studies have shown that the formation of thiazolidine-2-thiones from aziridines and CS₂ can be more energetically favorable than the synthesis of oxazolidin-2-ones from CO₂. rsc.orgrsc.org
Table 1: Synthesis of Oxazolidinones and Thiazolidine-2-thiones from this compound Derivatives
| Starting Material | Reagent | Product | Catalyst/Conditions | Reference |
| N-propyl-2-phenylaziridine | CO₂ | 5-aryl-2-oxazolidinone | l-histidine | nih.gov |
| 1-alkyl-2-arylaziridines | CO₂ | 5-aryl-2-oxazolidinones | Sugarcane bagasse/KI | nih.gov |
| N-butyl-2-phenylaziridine | CO₂ | N-butyl-oxazolidinone | TPPH₄Cl₂ | cnr.it |
| N-butyl-2-phenylaziridine | CS₂ | N-butyl-thiazolidine-2-thione | TPPH₂/TBACl or TPPH₄Cl₂ | rsc.orgunimi.it |
| 1-ethyl-2-phenylaziridine | CS₂ | 3-ethyl-5-phenylthiazolidine-2-thione | [Dy₂₄] nano-cages in MOFs | rsc.org |
The this compound ring can be expanded to form five-membered pyrrolidine (B122466) and six-membered piperidine (B6355638) rings, which are core structures in many natural products and pharmaceuticals. msu.edu The reaction of N-tosyl-2-phenylaziridine with alkenes in the presence of a Lewis acid like BF₃·Et₂O can lead to the formation of substituted pyrrolidines through a formal [3+2] cycloaddition. researchgate.netresearchgate.net This method allows for the creation of complex pyrrolidine scaffolds from simple starting materials. researchgate.net
Furthermore, appropriately substituted aziridinols derived from this compound can undergo tandem reactions to produce highly functionalized pyrrolidines. msu.edu The strategic placement of functional groups on the aziridine ring allows for controlled ring expansion to access piperidine derivatives as well, highlighting the versatility of this scaffold in synthesizing diverse heterocyclic systems. msu.edu
Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. researchgate.netsapub.org The ring-opening of aziridines can be utilized as a key step in the synthesis of substituted quinolines. researchgate.net For example, the reaction of specific aziridines can lead to the formation of 3-substituted quinolines, demonstrating another valuable application of the aziridine scaffold in constructing medicinally relevant heterocycles. researchgate.net
Building Blocks for Complex Molecular Architectures
The utility of this compound extends beyond the synthesis of simple heterocycles to its role as a fundamental building block for more intricate molecular structures. lookchem.comontosight.ai Its ability to function as a masked 1,3-dipole allows for its participation in various cycloaddition reactions to construct complex polycyclic systems. researchgate.net The stereochemistry of the aziridine can be controlled and translated into the final product, making it a valuable chiral building block in asymmetric synthesis. researchgate.net The ring-opening of this compound with various nucleophiles provides access to a wide array of functionalized intermediates that can be further elaborated into complex target molecules. lookchem.com
Development of 2-Phenethylamine Analogs
β-Phenethylamines are a class of compounds with significant neuromodulatory and pharmacological activities. mdpi.com this compound serves as a direct precursor for the synthesis of 2-phenethylamine analogs through reductive ring-opening reactions. clockss.org For instance, the reaction of this compound with various nucleophiles, followed by reduction, can yield a diverse range of substituted 2-phenethylamines. clockss.org A photo-assisted nickel-catalyzed cross-coupling of tosyl-protected alkyl aziridines with aryl iodides provides a modular route to medicinally valuable β-phenethylamine derivatives. nih.gov This approach allows for the introduction of various aryl groups, providing a powerful tool for structure-activity relationship studies in drug discovery. nih.gov
Exploration of Novel Drug Scaffolds
The this compound motif is of significant interest in drug discovery due to its presence in numerous biologically active compounds and its ability to serve as a precursor for various nitrogen-containing heterocycles. bas.bgbenthamopenarchives.com The strained aziridine ring is susceptible to nucleophilic ring-opening reactions, providing a convenient route to synthesize diverse molecular skeletons. This reactivity is harnessed by medicinal chemists to create libraries of compounds for screening against various therapeutic targets. lookchem.com
The indole (B1671886) nucleus, a prominent scaffold in many natural and synthetic drugs, can be accessed through reactions involving this compound derivatives. researchgate.net The electron-rich nature of the indole ring and its ability to participate in π-π stacking interactions make it a valuable component in the design of new drugs. researchgate.net For instance, spiro-2-[3′-(2′-phenyl)-3H-indolyl]-1-aryl-3-phenylaziridines are a class of bioactive compounds synthesized using this approach. researchgate.net
Furthermore, the this compound core is a key component in the synthesis of quinoline derivatives, which are known to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. mdpi.com The development of synthetic methods to produce diverse quinoline structures from 2-azidobenzaldehyde (B97285) highlights the importance of aziridine-based intermediates in medicinal chemistry. mdpi.com The versatility of this compound is further demonstrated by its use in the preparation of (aryl)oxazolidinones, another class of compounds with significant pharmacological potential. chemicalbook.comchemicalbook.com
The exploration of this compound derivatives extends to their potential as P2X7 antagonists, which are targets for treating neuroinflammation and mood disorders. nih.gov The synthesis of complex molecules like N-((4-(4-phenyl-piperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenyl-thio) nicotinamide (B372718) and 2-methyl-N-((1-(4-phenylpiperazin-1-yl)cyclohexyl)methyl)-1,2,3,4-tetrahydroisoquinoline-5-carbox-amide showcases the intricate molecular architectures that can be built from aziridine precursors. nih.gov
Research into the synthesis of novel compounds often involves multi-component reactions, where the efficiency of building molecular complexity is paramount. The Ugi four-component reaction, for example, can be employed to generate dipeptides and other valuable molecules, with aziridine derivatives serving as key building blocks. google.com
The following table summarizes some examples of drug scaffolds and bioactive molecules derived from this compound.
| Scaffold/Molecule Type | Significance/Application |
| Spiro-indolyl-phenylaziridines | Bioactive compounds with potential pharmacological applications. researchgate.net |
| Quinolines | Privileged scaffolds in drug discovery with anticancer, antibacterial, and antiviral activities. mdpi.com |
| (Aryl)oxazolidinones | Class of pharmacologically relevant compounds. chemicalbook.comchemicalbook.com |
| P2X7 Antagonists | Potential therapeutics for neuroinflammation and mood disorders. nih.gov |
| Dipeptides | Synthesized via multi-component reactions for various biological applications. google.com |
Materials Science Applications
The reactivity of the this compound ring also makes it a valuable monomer in polymer chemistry, leading to materials with a wide range of applications.
Polyamine Synthesis
Polyamines are polymers containing repeating amine units in their backbone and are utilized in diverse applications such as CO2 capture, chelation, and as antimicrobial coatings. rsc.orgrsc.org The ring-opening polymerization (ROP) of aziridines is a primary method for synthesizing polyamines. researchgate.netresearchgate.net Specifically, the cationic ring-opening polymerization (CROP) of this compound and its derivatives yields polyamines with various architectures.
Different catalyst systems, including boron trifluoride etherate, hydrochloric acid, and methyl triflate, have been studied for the polymerization of this compound, typically resulting in polyamines with number average molecular weights in the range of 2,000–3,000 g/mol . researchgate.netresearchgate.net Anionic ring-opening polymerization (AROP) of N-sulfonyl-activated aziridines offers another route to well-defined linear polyamines. acs.orgmpg.de This method provides good control over the polymer's molecular weight and dispersity. acs.orgmpg.de
The synthesis of polyamines from activated aziridines allows for the creation of polymers with specific stereochemistry, such as isotactic polyamines, which can exhibit unique properties like the formation of helical structures in solution. nih.gov
Coatings, Adhesives, and Elastomers
Polyfunctional aziridines, derived from monomers like this compound, are extensively used as crosslinkers in coatings, inks, and adhesives. atamanchemicals.compolyaziridine.compolyaziridineglobal.com They can react with carboxyl groups present in acrylic emulsions or polyurethane dispersions, leading to improved physical and chemical properties of the final material. atamanchemicals.com
The addition of polyaziridines to formulations can enhance:
Adhesion: Improved ability to bond to various substrates. polyaziridine.com
Chemical and Water Resistance: Increased durability and resistance to environmental factors. polyaziridine.com
Mechanical Properties: Enhanced scuff resistance, wear resistance, and cohesive strength. atamanchemicals.compolyaziridine.com
Cure Time: Faster curing of coatings and adhesives. atamanchemicals.compolyaziridine.com
In the context of plastic films, polyaziridine additives can improve coating adhesion and provide anti-static and anti-blocking properties. polyaziridine.com For pressure-sensitive adhesives, they contribute to increased cohesive strength and better adhesion to film layers. polyaziridine.com The versatility of polyaziridines makes them valuable in a wide array of industrial applications, from textile coatings to wood varnishes. atamanchemicals.compolyaziridine.com
Biomedical Applications of Aziridine Polymers (e.g., Gene Transfection)
Polymers derived from aziridines, particularly polyethylenimine (PEI) and its derivatives, have garnered significant attention for their use in biomedical applications, most notably as non-viral vectors for gene transfection. atamanchemicals.comataman-chemicals.comatamanchemicals.com The cationic nature of these polymers allows them to form stable complexes, known as polyplexes, with negatively charged nucleic acids like DNA and RNA. atamanchemicals.comresearchgate.net
The mechanism of gene transfection involves the condensation of DNA into positively charged nanoparticles that can adhere to the negatively charged cell surface and be internalized via endocytosis. atamanchemicals.comataman-chemicals.com Once inside the cell, the "proton sponge" effect of the polyamines facilitates the bursting of the endosomal vesicle, releasing the polyplex into the cytoplasm and allowing the genetic material to reach the nucleus. atamanchemicals.comataman-chemicals.com
Linear polyamines synthesized via the anionic ring-opening polymerization of activated aziridines have been shown to be effective gene transfection agents. acs.orgmpg.de For example, linear polypropylenimine (L-PPI) has demonstrated transfection efficiencies comparable to commercially available standards. acs.orgmpg.de The ability to control the molecular weight of these polymers is crucial, as it can be correlated with their toxicity and transfection efficiency. acs.orgmpg.de
Beyond gene delivery, aziridine-based polymers are also explored for other biomedical uses, such as:
Drug Delivery: As carriers for various therapeutic agents.
Tissue Engineering: As scaffolds that can support cell growth. gsconlinepress.comresearchgate.net
Biocompatible Coatings: To modify the surface of materials and improve their compatibility with biological systems. atamanchemicals.com
The development of dynamic covalent polymers, which are formed through reversible covalent bonds, has opened up new possibilities for biomedical applications, including self-healing materials, drug delivery systems, and materials for cell culture. rsc.org
The following table provides a summary of the applications of polymers derived from this compound.
| Application Area | Specific Use | Key Properties/Mechanism |
| Polyamine Synthesis | Building blocks for functional polymers. | Ring-opening polymerization (cationic or anionic). researchgate.netresearchgate.netacs.orgmpg.de |
| Coatings & Adhesives | Crosslinkers for acrylics and polyurethanes. | Reaction with carboxyl groups, improving adhesion and resistance. atamanchemicals.compolyaziridine.com |
| Gene Transfection | Non-viral vectors for DNA/RNA delivery. | Cationic polymer condenses nucleic acids into polyplexes for cell uptake. acs.orgmpg.deatamanchemicals.comataman-chemicals.comatamanchemicals.com |
| Drug Delivery | Carriers for therapeutic agents. | Encapsulation and controlled release of drugs. |
| Tissue Engineering | Scaffolds for cell growth. | Biocompatible and can mimic the extracellular matrix. gsconlinepress.comresearchgate.net |
Future Directions and Challenges in 2 Phenylaziridine Research
Development of More Sustainable Synthetic Routes
A significant challenge in the broader application of 2-phenylaziridine chemistry is the reliance on traditional synthetic methods that may involve hazardous reagents or environmentally persistent solvents. The future of this field is increasingly tied to the principles of green chemistry, aiming to improve the atom economy and reduce the environmental footprint of its synthesis.
One promising approach involves the use of environmentally responsible solvents. Research has demonstrated a sustainable flow-batch protocol for preparing aziridine (B145994) precursors from vinyl azides using cyclopentylmethylether (CPME), a greener alternative to conventional solvents. researchgate.net This method is not only more sustainable but also safer and amenable to automation. researchgate.net
Another key direction is the use of renewable starting materials. Biocatalytic cascades have been developed to convert L-phenylalanine, a renewable amino acid, into enantiomerically pure amino alcohols, with this compound identified as a viable intermediate in these pathways. researchgate.net Such strategies, which leverage enzymes, offer high atom economy and contribute to more sustainable manufacturing processes for chiral molecules derived from this compound. researchgate.net
| Parameter | Conventional Routes | Sustainable Future Routes |
|---|---|---|
| Starting Materials | Petroleum-based (e.g., styrene) | Renewable resources (e.g., L-phenylalanine) researchgate.net |
| Solvents | Chlorinated hydrocarbons, ethers | Greener solvents (e.g., CPME) researchgate.net, water, or solvent-free conditions |
| Catalysis | Homogeneous metal catalysts | Biocatalysts (enzymes) researchgate.net, recyclable heterogeneous catalysts |
| Process | Batch processing | Flow chemistry for improved safety and efficiency researchgate.net |
Advanced Catalytic Systems for Enhanced Selectivity
Achieving high levels of regio-, diastereo-, and enantioselectivity in reactions involving this compound is crucial for its application in synthesizing complex target molecules. The development of advanced catalytic systems is central to overcoming this challenge.
Significant progress has been made in creating catalysts that offer precise control over reaction outcomes. For instance, a magnetically recyclable copper(II) catalyst has been developed for the diastereoselective aziridination of styrene (B11656), allowing for easy separation and reuse of the catalyst while producing the desired N-(p-tosylsulfonyl)-2-phenylaziridine diastereomer. nih.gov In the realm of ring-opening reactions, palladium catalysts paired with specific ligands have enabled complementary regioselectivity. The use of N-heterocyclic carbene (NHC) ligands promotes selective attack at the C2 position of the aziridine ring, whereas phosphine ligands like P(t-Bu)₂Me direct nucleophilic attack to the C3 position. acs.org
Furthermore, engineered enzymes are emerging as powerful tools for asymmetric catalysis. Heme proteins have been engineered to catalyze the enantioselective aminohydroxylation of styrenyl olefins, a reaction in which this compound is a key intermediate, yielding valuable chiral amino alcohols. researchgate.net Asymmetric annulation reactions have also been achieved using chiral salen–scandium(III) triflate complexes, which catalyze the (3+2) cycloaddition of aziridines and aldehydes to produce optically active oxazolidine (B1195125) derivatives with excellent enantioselectivity. beilstein-journals.org
| Catalyst System | Reaction Type | Selectivity Achieved | Key Advantage |
|---|---|---|---|
| Magnetically Recyclable Cu(II) nih.gov | Aziridination | Diastereoselective | Catalyst recyclability |
| Pd / SIPr (NHC Ligand) acs.org | Ring-Opening Cross-Coupling | C2-Regioselective | Precise control of regiochemistry |
| Pd / P(t-Bu)₂Me acs.org | Ring-Opening Borylation | C3-Regioselective | Access to complementary regioisomer |
| Engineered Heme Proteins researchgate.net | Aminohydroxylation | Enantioselective | Biocatalytic, sustainable |
| Salen–Scandium(III) Complex beilstein-journals.org | (3+2) Annulation | Enantioselective & Diastereoselective | Access to chiral heterocycles |
Exploration of Novel Reactivity Patterns
Beyond its traditional role as a precursor to β-functionalized amines, researchers are actively exploring new modes of reactivity for this compound to construct diverse molecular architectures. A key challenge is to unlock and control reaction pathways that are not readily accessible through conventional methods.
One of the most significant recent developments is the use of N-activated 2-phenylaziridines as "masked" 1,3-dipoles. In the presence of a Lewis acid like scandium triflate (Sc(OTf)₃), the aziridine ring can open to form an azomethine ylide intermediate. beilstein-journals.orgresearchgate.net This intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or nitriles, to efficiently synthesize five-membered heterocyclic rings like pyrrolidines and imidazolines. researchgate.netresearchgate.net This strategy transforms the aziridine from a simple electrophile into a versatile building block for complex heterocycle synthesis.
Transition metal-catalyzed reactions that proceed via selective C-C or C-N bond cleavage are also expanding the synthetic utility of this compound. researchgate.net For example, cobalt-catalyzed ortho-C-H alkylation of 2-arylpyridines has been achieved using the ring-opening of this compound to introduce a β-aminoethyl group onto the aromatic core. researchgate.net Similarly, palladium-catalyzed ring-opening cross-coupling reactions allow for the stereospecific formation of C-C bonds, providing a powerful method for synthesizing β-aryl amines from 2-phenylaziridines and arylboronic acids. acs.org
| Reactivity Pattern | Reaction Partner | Catalyst/Promoter | Product Type |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition researchgate.net | Alkenes | Sc(OTf)₃ or BF₃·Et₂O | Pyrrolidines |
| 1,3-Dipolar Cycloaddition researchgate.net | Nitriles | BF₃–Et₂O | Imidazolines |
| Regioselective Ring-Opening Cross-Coupling acs.org | Arylboronic Acids | Palladium Complexes | β-Functionalized Amines |
| C-H Alkylation via Ring-Opening researchgate.net | 2-Arylpyridines | Cobalt Complexes | ortho-Alkylated Arylpyridines |
Targeted Design of Bioactive Compounds and Advanced Materials
The ultimate goal of fundamental research into this compound is its application in the synthesis of functional molecules. A major future direction lies in the targeted design of bioactive compounds for medicinal chemistry and the development of novel polymers and advanced materials.
In medicinal chemistry, the 2-phenethylamine scaffold, readily accessible from the ring-opening of this compound, is a well-established pharmacophore found in a wide range of therapeutic agents, including ligands for adrenoceptors and dopamine receptors. mdpi.com Furthermore, this compound serves as a direct precursor for (aryl)oxazolidinones, a class of compounds known for their biological activity. chemicalbook.comguidechem.com The ability to generate stereochemically defined β-amino alcohols and other derivatives from this compound makes it an attractive starting point for constructing complex drug candidates, including precursors for antibiotics and anticancer agents like the side-chain of taxol. google.com
The application of this compound in materials science is a more nascent but promising field. Aziridines are recognized as valuable building blocks in polymer chemistry. ambeed.combldpharm.com The ring-opening polymerization of this compound and its derivatives could lead to the creation of novel functional polymers with unique properties. The challenge lies in developing controlled polymerization techniques that can precisely dictate the molecular weight, architecture, and functionality of the resulting materials, opening avenues for applications in areas such as drug delivery, coatings, and smart materials.
| Derived Scaffold/Molecule | Target Application Area | Significance |
|---|---|---|
| β-Phenethylamines mdpi.com | Medicinal Chemistry | Core structure in numerous neurotransmitter-modulating drugs. |
| (Aryl)oxazolidinones beilstein-journals.orgchemicalbook.comguidechem.com | Bioactive Compounds | Important heterocyclic motif in pharmaceuticals. |
| Chiral 1,2-Amino Alcohols researchgate.netgoogle.com | Asymmetric Synthesis | Key precursors for antibiotics and anticancer agents (e.g., taxol side-chain). |
| Functional Polymers | Advanced Materials | Potential for new materials with tailored properties for drug delivery or coatings. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Phenylaziridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The most common synthesis involves the Staudinger reaction of 2-azido-2-phenylethanol with triphenylphosphine in dry ether. After gas evolution (N₂), triphenylphosphine oxide is filtered, and the product is distilled under reduced pressure (75°C, 15 mm Hg) to yield 72% pure this compound . Optimization includes using anhydrous solvents, controlled reaction times (monitoring gas evolution), and purification via fractional distillation. Characterization should include NMR and IR spectroscopy to confirm the absence of azide or phosphine oxide residues.
Q. How can researchers ensure accurate characterization of this compound and its derivatives?
- Methodological Answer : For known compounds like this compound, cross-reference spectral data (¹H/¹³C NMR, IR, and MS) with literature values. For novel derivatives (e.g., 2-Phenyl-1-tosylaziridine), combine spectroscopic analysis with X-ray crystallography to confirm stereochemistry and substituent positioning. Purity should be verified via HPLC or GC-MS, particularly when synthesizing intermediates for downstream reactions .
Q. What are the key challenges in handling this compound due to its reactivity, and how can they be mitigated?
- Methodological Answer : this compound’s strained three-membered ring makes it prone to ring-opening reactions. Storage under inert atmosphere (argon/nitrogen) at low temperatures (-20°C) minimizes decomposition. Reaction setups should exclude protic solvents or acids unless intentional activation is required. Safety protocols for handling aziridines (e.g., PPE, fume hoods) are critical due to potential toxicity .
Advanced Research Questions
Q. How do Lewis acids influence the stereoselective (3+2) cycloaddition of this compound with heterocumulenes?
- Methodological Answer : Lewis acids (e.g., BF₃·OEt₂) activate N-sulfonylaziridines by coordinating to the sulfonyl group, enabling stereocontrol in cycloadditions with isothiocyanates or carbodiimides. The reaction proceeds via an intimate ion-pair mechanism, where the Lewis acid stabilizes the transition state, dictating regioselectivity (e.g., iminothiazolidine vs. iminoimidazolidine formation). Enantioselectivity can be enhanced using chiral auxiliaries or catalysts .
Q. What strategies resolve contradictions in mechanistic proposals for aziridine ring-opening reactions?
- Methodological Answer : Conflicting mechanistic data (e.g., nucleophilic vs. electrophilic ring-opening) can be addressed by isotopic labeling (e.g., ¹⁵N or ²H) to track bond cleavage/formation. Kinetic studies (variable-temperature NMR) and computational modeling (DFT) help distinguish between concerted and stepwise pathways. For example, in cycloadditions, monitoring diastereomeric ratios under varying conditions clarifies the role of ion-pair intermediates .
Q. How can this compound derivatives be functionalized for applications in heterocyclic chemistry?
- Methodological Answer : Post-cycloaddition modifications are key. For instance, the sulfonyl group in iminothiazolidines derived from this compound can be removed via hydrolysis (e.g., NaOH/EtOH) to yield NH-heterocycles for further alkylation or cross-coupling. Regioselective ring expansion via photochemical or thermal methods also enables access to larger heterocycles (e.g., pyrrolidines) .
Methodological Design & Data Analysis
Q. How should researchers design experiments to assess the enantiomeric excess of this compound derivatives?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers. Compare retention times with racemic mixtures or enantiopure standards. Alternatively, Mosher’s ester analysis or ¹⁹F NMR with chiral shift reagents provides quantitative enantiomeric excess (ee) data. For crystallized products, Flack parameters from X-ray data confirm absolute configuration .
Q. What statistical approaches are recommended for analyzing contradictory reactivity data in aziridine studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent polarity, temperature) causing discrepancies. Bayesian inference models can quantify uncertainty in mechanistic pathways. For reproducibility, report raw data (e.g., NMR integrals, kinetic plots) alongside processed results in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
